molecular formula C10H15NO3S B3322389 2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate CAS No. 144809-26-7

2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate

Cat. No. B3322389
CAS RN: 144809-26-7
M. Wt: 229.3 g/mol
InChI Key: QBBOABZXKOJOEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the reaction of cyclic acetaldehyde ammonia trimer (AAT) with appropriate promoters. Among these, ammonium acetate has been identified as the most suitable promoter. The temperature, concentration of reactants, and the promoter play crucial roles in determining the reaction outcome. Mechanistic investigations have shed light on the by-product formation via oligomerization .

properties

IUPAC Name

2-(5-ethylpyridin-2-yl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-9-4-5-10(11-8-9)6-7-14-15(2,12)13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBOABZXKOJOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate

Synthesis routes and methods I

Procedure details

In 800 ml of methylene chloride was dissolved 80 g of (5-ethyl-2-pyridyl)ethanol, to which was added 55 g of triethylamine. To this mixture was added dropwise gradually 73.2 g of methanesulfonyl chloride while stirring under cooling, and the mixture was stirred for 3 hours at room temperature. To the reaction mixture was added 400 ml of water. The aqueous layer was separated and subjected to re-extraction, which was combined with the extracted organic layer. The resultant organic layer was washed with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, then with a saturated aqueous saline solution, followed by drying over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 121 g (100 %) of (5-ethyl-2-pyridyl)ethyl methanesulfonate as a pale yellow oily product.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-(5-ethyl-pyridine-2-yl)-ethanol (25.34 g) and triethylamine (46.7 mL) in DCM (130 mL) at 0° C. under nitrogen was added methane sulfonyl chloride (15.56 mL), then the reaction mixture was allowed to warm to room temperature and stirred overnight. A further portion of methane sulfonyl chloride (3.88 mL) was added and the reaction stirred for 30 min. The reaction was diluted with DCM and washed with H2O and brine. The organic layer was dried (MgSO4) and the solution concentrated to give the title compound as a red oil (38.24 g). 1H NMR (400 MHz, CDCl3): δ 8.39 (d, J=2.2 Hz, 1H), 7.47 (dd, J=7.7, 2.3 Hz, 1H), 7.14 (d, J=7.7 Hz, 1H), 4.64 (t, J=6.5 Hz, 2H), 3.19 (t, J=6.5 Hz, 2H), 2.90 (s, 3H), 2.64 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H).
Quantity
25.34 g
Type
reactant
Reaction Step One
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
3.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

66.0 g (436 mmol) of 2-(5-ethylpyridin-2-yl)ethanol was dissolved in 500 mL of toluene. 72.5 mL (523 mmol) of triethylamine was added to this solution, at room temperature. The resulting solution was cooled between 0 and 10° C., after which 34.0 mL (438 mmol) of methanesulphonyl chloride was added dropwise during 75 minutes. When addition was completed, it was stirred for 1 hour at room temperature. Next, the organic phase was washed with a saturated solution of sodium bicarbonate (400 mL) and with water (400 mL), and was dried over sodium sulphate, obtaining a toluene solution of 2-(5-ethylpyridin-2-yl)ethyl methanesulphonate, a compound of formula (III) in which Z=OMs.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
72.5 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate
Reactant of Route 2
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2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate
Reactant of Route 3
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2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate
Reactant of Route 4
2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate
Reactant of Route 5
2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate

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